molecular formula C20H19N3O2 B4513961 N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B4513961
M. Wt: 333.4 g/mol
InChI Key: NRSQLTDTXKFFDB-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic indole derivative offered for research purposes. Indole-based compounds represent a highly promising scaffold in medicinal chemistry due to their wide spectrum of biological activities . The indole nucleus is a privileged structure found in numerous bioactive molecules and is a key subject of investigation for developing new therapeutic agents . Structurally related propanamide-linked indole compounds have been identified as potent and selective agonists for targets such as the Formyl Peptide Receptor 2 (FPR2), which plays a critical role in modulating innate immunity and inflammatory responses . This suggests potential research applications in immunology and inflammation. Furthermore, analogous compounds featuring the indole core are actively studied for their potential antiviral, anticancer, and anti-inflammatory properties, making them valuable tools for probing complex biological pathways . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1H-indol-5-yl)-3-(4-methoxyindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-19-4-2-3-18-16(19)8-11-23(18)12-9-20(24)22-15-5-6-17-14(13-15)7-10-21-17/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSQLTDTXKFFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide” typically involves the following steps:

    Formation of the Indole Rings: The indole rings can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using reagents like methyl iodide in the presence of a base.

    Amide Bond Formation: The final step involves coupling the two indole moieties with a propanamide linker. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole rings can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Indole Derivatives

N-[2-(5-Fluoro-1H-Indol-3-yl)Ethyl]-3-(4-Methoxy-1H-Indol-1-yl)Propanamide ()
  • Structure : Dual indole system with a 5-fluoro substitution on one indole and 4-methoxy on the other.
  • Biological Implications : Fluorinated indoles often exhibit enhanced anticancer and antiviral activities due to stronger halogen bonding with target proteins .
3-(1H-Indol-3-yl)-N-(4-Methoxyphenyl)Propanamide ()
  • Structure : Single indole linked to a 4-methoxyphenyl group via a propanamide.
  • The methoxyphenyl group may confer antioxidant properties.

Heterocyclic Hybrids

N-[2-(1H-Indol-1-yl)Ethyl]-3-(5-Phenyl-1,3-Oxazol-2-yl)Propanamide ()
  • Structure : Combines indole with an oxazole ring.
  • Key Differences : Oxazole’s electron-withdrawing nature contrasts with the methoxy-indole’s electron-donating effect, altering electronic properties and solubility.
  • Biological Implications : Oxazole-containing compounds are associated with antimicrobial activity, whereas bis-indoles may prioritize kinase or tubulin inhibition .
N-[1-(4-Chlorobenzyl)-1H-Indol-6-yl]-3-(3-Hydroxy-5-Oxo-4,5-Dihydro-1,2,4-Triazin-6-yl)Propanamide ()
  • Structure : Indole-triazine hybrid with a 4-chlorobenzyl group.
  • Key Differences : The triazine moiety enables hydrogen bonding and π-stacking distinct from the target compound’s bis-indole system.
  • Biological Implications : Triazine derivatives are explored for antiviral and enzyme inhibitory applications, whereas bis-indoles may excel in CNS-targeted therapies .

Amide-Linked Conjugates

Ketoprofen-Indole Amides (e.g., Compound 42 in )
  • Structure : Indole conjugated with ketoprofen via a propanamide.
  • Key Differences : The anti-inflammatory ketoprofen moiety shifts the activity toward cyclooxygenase (COX) inhibition, unlike the target compound’s indole-driven mechanisms.
  • Biological Implications : Such hybrids are designed for dual anti-inflammatory and antiproliferative effects but may lack specificity compared to pure bis-indoles .

Data Tables Highlighting Key Comparisons

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Hydrogen Bond Donors/Acceptors
Target Compound ~391.4 3.2 3 / 5
N-[2-(5-Fluoroindol-3-yl)Ethyl]-Analog (E20) 391.5 3.5 3 / 5
Indole-Triazine Hybrid (E12) ~450.0 2.8 4 / 7
Ketoprofen-Indole (E15) ~400.0 4.0 2 / 4

*Predicted using Lipinski’s rules.

Mechanistic and Pharmacokinetic Insights

  • Target Compound: The dual indole system allows for multitarget interactions, such as simultaneous inhibition of Bcl-2 and Mcl-1 in cancer cells .
  • Fluorinated Analog (E20) : Fluorine increases metabolic stability by resisting cytochrome P450 oxidation, extending half-life .

Q & A

Basic: What are the standard synthetic routes for N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves coupling indole derivatives via amide bond formation. Key steps include:

  • Indole activation : Use of coupling agents like carbodiimides (e.g., EDC/HCl) to activate carboxylic acid intermediates.
  • Nucleophilic substitution : Reaction of 4-methoxyindole with propanamide precursors under basic conditions (e.g., NaH in DMF) .
  • Optimization strategies :
    • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates .
    • Catalyst use : Acid/base catalysts (e.g., triethylamine) improve reaction efficiency .
      Yield improvements (from 6% to >60%) are achievable via iterative purification (e.g., flash chromatography) and stoichiometric balancing .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C-NMR :
    • Indole NH protons appear at δ 10.2–11.5 ppm (broad singlet).
    • Methoxy groups resonate at δ 3.8–4.0 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
  • IR spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹ .
    Prioritize monitoring coupling efficiency via disappearance of starting material peaks in NMR .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data across different studies?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Resolve via:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) to isolate activity contributors .
  • Dose-response validation : Test across ≥5 concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
    Cross-reference data with molecular docking to verify target engagement (e.g., Bcl-2 binding) .

Advanced: What strategies can be employed to improve the metabolic stability of this compound while maintaining its target affinity?

Methodological Answer:

  • Block metabolic hotspots : Introduce fluorine at C-5 of indole to resist oxidative metabolism .
  • Prodrug approaches : Mask labile amide groups with enzymatically cleavable protectants (e.g., ester prodrugs) .
  • Computational guidance : Use ADMET predictors (e.g., SwissADME) to prioritize stable analogs .
    Validate stability via:
    • Microsomal assays : Monitor half-life in human liver microsomes .
    • Plasma protein binding studies : Ensure <95% binding to avoid rapid clearance .

Basic: What are the recommended protocols for evaluating the compound's in vitro cytotoxicity, and which control experiments are essential?

Methodological Answer:

  • MTT assay protocol :
    • Seed cells (e.g., HeLa, HepG2) at 5,000 cells/well.
    • Treat with compound (24–72 hrs), then add MTT (0.5 mg/mL).
    • Measure absorbance at 570 nm .
  • Essential controls :
    • Solvent control : DMSO concentration ≤0.1%.
    • Positive control : Cisplatin or staurosporine.
    • Cell viability normalization : Untreated cells as 100% viability .

Advanced: How can researchers investigate the compound's potential off-target effects using computational and experimental approaches?

Methodological Answer:

  • Computational screening :
    • Perform reverse docking (e.g., using AutoDock Vina) against kinase/GPCR libraries .
  • Experimental validation :
    • Kinase profiling panels : Test inhibition of 50+ kinases at 1 µM .
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Counter-screening : Use structurally related inactive analogs to distinguish target-specific effects .

Basic: What are the critical parameters to monitor during scale-up synthesis to maintain compound purity and consistency?

Methodological Answer:

  • Reaction monitoring :
    • Track by TLC/HPLC at each step (e.g., Rf = 0.3 in ethyl acetate/hexane).
  • Purification :
    • Use gradient elution in flash chromatography (silica gel, 230–400 mesh).
    • Ensure final purity >95% via HPLC (C18 column, UV 254 nm) .
  • Batch consistency :
    • Characterize 3+ batches with NMR/HRMS .

Advanced: What experimental approaches are recommended for elucidating the compound's mechanism of action when preliminary data suggests multiple potential targets?

Methodological Answer:

  • Target deconvolution :
    • Chemical proteomics : Use biotinylated probes for pull-down assays .
    • CRISPR-Cas9 screening : Knockout candidate targets (e.g., Bcl-2, Mcl-1) to assess rescue effects .
  • Pathway analysis :
    • Phospho-antibody arrays to map signaling cascades .
    • Metabolomics (LC-MS) to identify altered metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
Reactant of Route 2
N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

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